molecular formula C9H9BrFN B12439170 4-Bromo-7-fluoro-2-methylindoline

4-Bromo-7-fluoro-2-methylindoline

Cat. No.: B12439170
M. Wt: 230.08 g/mol
InChI Key: IFDCFYOIBCUXLF-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-2-methylindoline is a substituted indoline derivative characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. Key structural features include:

  • Bromo substituent at position 4, enhancing electrophilic substitution reactivity.
  • Fluoro substituent at position 7, contributing to electronic effects and metabolic stability.
  • Methyl group at position 2, increasing lipophilicity and steric bulk.

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

4-bromo-7-fluoro-2-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H9BrFN/c1-5-4-6-7(10)2-3-8(11)9(6)12-5/h2-3,5,12H,4H2,1H3

InChI Key

IFDCFYOIBCUXLF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2N1)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-fluoro-2-methylindoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindoline, bromine, and fluorine sources.

    Bromination: The bromination of 2-methylindoline is carried out using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-fluoro-2-methylindoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include substituted indoline derivatives, oxidized or reduced forms of the compound, and complex molecules formed through coupling reactions .

Scientific Research Applications

4-Bromo-7-fluoro-2-methylindoline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: It is used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: The compound is employed in chemical biology research to study molecular interactions and pathways

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoro-2-methylindoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins and enzymes. The compound can modulate various biological pathways, leading to its observed biological activities. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions .

Comparison with Similar Compounds

Core Structure Variations

Compound Core Structure Key Substituents Functional Impact
4-Bromo-7-fluoro-2-methylindoline Indoline (hydrogenated indole) 4-Br, 7-F, 2-CH₃ Enhanced stability vs. indole; methyl increases lipophilicity
5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63b, ) Indole 5-Br, 7-F, 2-carboxamide Carboxamide improves solubility; bromo/fluoro positions alter electronic effects
5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran () Benzofuran 5-Br, 7-CH₃, 3-SOCH₃ Sulfoxide group enhances polarity; bromo/methyl substituents influence packing in crystals
4-Bromo-5-fluoro-2-methylaniline () Aniline (benzene) 4-Br, 5-F, 2-CH₃ Simpler aromatic amine; steric effects from methyl modulate reactivity

Substituent Position Effects

  • Bromo and Fluoro Placement: In this compound, bromo at position 4 and fluoro at 7 create distinct electronic environments compared to analogs like 5-bromo-7-fluoroindole derivatives (). Position 4 bromo may direct electrophilic attacks differently than position 5 . Fluoro at position 7 (vs.

Functional Group Comparisons

Functional Group Example Compound Impact on Properties
Methyl (2-CH₃) This compound Lipophilicity ↑; metabolic stability ↑
Carboxamide Compound 63b () Solubility ↑; hydrogen-bonding capacity ↑
Sulfoxide (SOCH₃) Benzofuran derivative () Polarity ↑; chiral center introduced
Aniline (-NH₂) 4-Bromo-5-fluoro-2-methylaniline () Basicity ↓; reactivity in diazo coupling ↑

Research Implications and Gaps

  • Biological Activity : Fluorinated and brominated indolines/indoles are explored in medicinal chemistry for kinase inhibition or antimicrobial activity, but specific data for this compound require further study .
  • Physical Properties : Melting points, solubility, and stability data are sparse for the target compound; extrapolation from analogs (e.g., 4-Bromo-7-fluoroindole, m.p. −25°C, ) suggests low melting points due to halogenated cores .

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